2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride
Overview
Description
“2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride” is a chemical compound with the molecular formula C10H12ClN5S . It has a molecular weight of 269.76 . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for the compound is 1S/C10H11N5S.ClH/c1-15-5-4-14-10(15)16-8-6-7(9(11)12)2-3-13-8;/h2-6H,1H3,(H3,11,12);1H . This indicates the presence of a 1-methyl-1H-imidazol-2-yl group attached to a pyridine ring via a sulfanyl linker, with a carboximidamide group on the pyridine ring.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties such as solubility, density, and boiling point are not specified in the available sources.Scientific Research Applications
Comprehensive Analysis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide Hydrochloride:
Medicinal Drugs
Imidazole-based compounds have been extensively studied for their therapeutic potential. They are known to possess a broad spectrum of biological activities, including antifungal, antibacterial, and antitubercular properties. For instance, derivatives of imidazole have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Everyday Applications
The review of recent advances in the synthesis of substituted imidazoles highlights their use in everyday applications . These could include their incorporation into consumer products like personal care items or pharmaceuticals.
Safety and Hazards
Mechanism of Action
Mode of Action
It’s important to note that the compound contains an imidazole ring, which is known to interact with various biological targets and exhibit a broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
2-(1-methylimidazol-2-yl)sulfanylpyridine-4-carboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5S.ClH/c1-15-5-4-14-10(15)16-8-6-7(9(11)12)2-3-13-8;/h2-6H,1H3,(H3,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCKHAWXKAFDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SC2=NC=CC(=C2)C(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1221722-16-2 | |
Record name | 4-Pyridinecarboximidamide, 2-[(1-methyl-1H-imidazol-2-yl)thio]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221722-16-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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